

(4-Isobutyrylphenyl)boronic acid CAS number and structure

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Compound of Interest

Compound Name: (4-Isobutyrylphenyl)boronic acid

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An In-depth Technical Guide to **(4-Isobutyrylphenyl)boronic acid**

Abstract

This technical guide provides a comprehensive scientific overview of **(4-Isobutyrylphenyl)boronic acid**, a specialized organoboron compound. While not a widely cataloged commercial chemical, its structure presents significant potential as a building block in synthetic and medicinal chemistry. This document delineates its chemical identity and physicochemical properties, proposes a robust synthetic pathway based on established methodologies, and explores its primary application in palladium-catalyzed cross-coupling reactions, which are foundational to modern drug discovery. The guide is intended for researchers and professionals in organic synthesis and pharmaceutical development, offering both theoretical grounding and practical, field-proven insights.

PART 1: Chemical Identity and Physicochemical Properties

(4-Isobutyrylphenyl)boronic acid is an aromatic boronic acid characterized by a phenyl ring substituted with an isobutyryl group and a boronic acid moiety. The boronic acid group (-B(OH)_2) is a versatile functional group in organic chemistry, acting as a Lewis acid and enabling a wide range of transformations.^[1] The isobutyryl group, a ketone, provides a site for further chemical modification or can act as a key pharmacophore in a larger molecule.

A definitive CAS number for **(4-Isobutyrylphenyl)boronic acid** is not readily found in major chemical inventories. This suggests that the compound is not a standard, off-the-shelf reagent and would likely require custom synthesis for research or development purposes.

Chemical Structure:

(Where Ph represents the 1,4-substituted benzene ring)

The structure combines the reactivity of an arylboronic acid with the carbonyl chemistry of a ketone.

Data Presentation: Physicochemical Properties

The following table summarizes the key calculated and predicted properties of **(4-Isobutyrylphenyl)boronic acid**.

Property	Value	Source
IUPAC Name	(4-(2-methylpropanoyl)phenyl)boronic acid	N/A (Derived)
CAS Number	Not Assigned	N/A
Molecular Formula	C ₁₀ H ₁₃ BO ₃	Calculated
Molecular Weight	192.02 g/mol	Calculated
Physical Form	Predicted to be a solid at room temperature.	N/A
Solubility	Expected to be soluble in polar organic solvents like THF, Dioxane, and DMF.	N/A
SMILES Code	CC(C)C(=O)C1=CC=C(C=C1)B(O)O	Derived

PART 2: Proposed Synthesis via Miyaura Borylation

The most reliable and versatile method for preparing aryl boronic acids is the Miyaura borylation reaction.[2] This palladium-catalyzed cross-coupling reaction utilizes an aryl halide or triflate and a diboron reagent to form the C-B bond. This approach is favored for its high functional group tolerance, allowing the ketone of the isobutyryl group to remain intact.

The proposed synthesis starts from the commercially available precursor, 1-(4-bromophenyl)-2-methylpropan-1-one.

Experimental Protocol: Synthesis of (4-Isobutyrylphenyl)boronic acid

Objective: To synthesize **(4-Isobutyrylphenyl)boronic acid** from 1-(4-bromophenyl)-2-methylpropan-1-one via a palladium-catalyzed Miyaura borylation.

Materials:

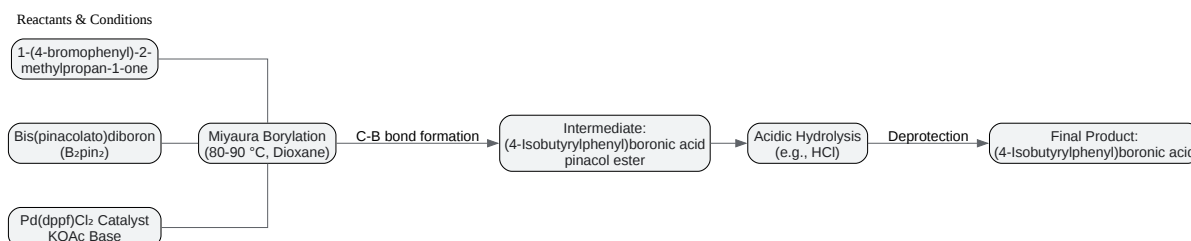
- 1-(4-bromophenyl)-2-methylpropan-1-one (1.0 equiv)
- Bis(pinacolato)diboron (B_2pin_2) (1.1 equiv)
- Potassium Acetate (KOAc) (3.0 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$) (0.03 equiv)
- 1,4-Dioxane (anhydrous)

Methodology:

- Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-bromophenyl)-2-methylpropan-1-one, bis(pinacolato)diboron, and potassium acetate.
- Purging: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. Causality: The palladium(0) species in the catalytic cycle is sensitive to oxidation, which would deactivate the catalyst.

- **Reagent Addition:** Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst followed by anhydrous 1,4-dioxane.
- **Reaction:** Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.
- **Work-up:** Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
- **Purification of Boronate Ester:** Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester can be purified by column chromatography on silica gel.
- **Hydrolysis to Boronic Acid:** Dissolve the purified pinacol ester in a suitable solvent mixture (e.g., THF/water). Add an acid (e.g., HCl) and stir at room temperature until the deprotection is complete (monitored by TLC).
- **Isolation:** Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **(4-Isobutyrylphenyl)boronic acid**.

Visualization: Synthesis Workflow



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Caption: Proposed synthesis of **(4-Isobutyrylphenyl)boronic acid**.

PART 3: Application in Drug Discovery - The Suzuki-Miyaura Coupling

The paramount application of aryl boronic acids in drug development is their use as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction creates a carbon-carbon bond between an organoborane and an organohalide, a transformation that is one of the most powerful and widely used tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[5]

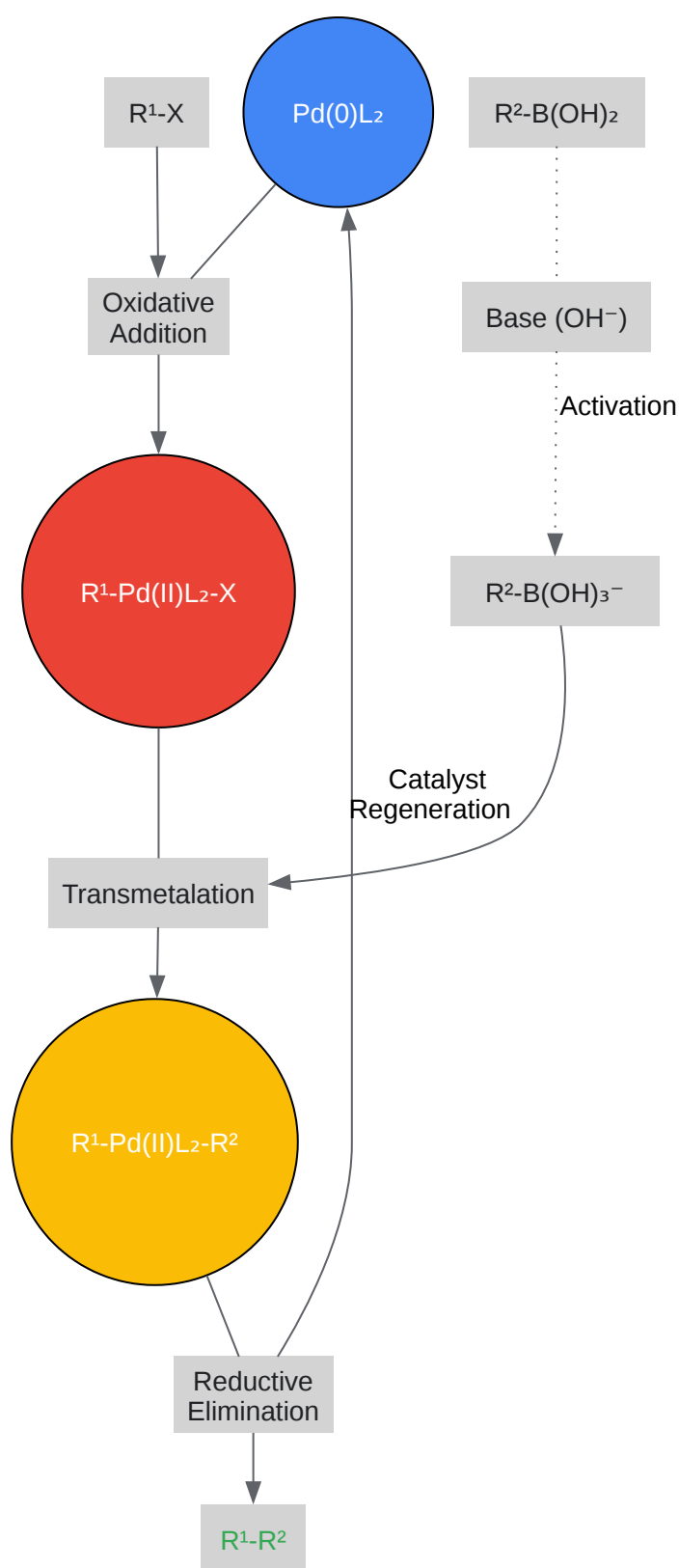
(4-Isobutyrylphenyl)boronic acid would serve as a key building block to introduce the isobutyrylphenyl moiety into a target structure, coupling with a variety of aryl or heteroaryl halides or triflates.

Mechanism of the Suzuki-Miyaura Coupling

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:[4][6]

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R^1-X), forming a Pd(II) complex.
- Transmetalation: The organic group from the boronic acid (R^2) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.^[7]
- Reductive Elimination: The two organic groups (R^1 and R^2) are coupled and eliminated from the palladium center, forming the new C-C bond (R^1-R^2) and regenerating the catalytically active Pd(0) species.

Visualization: Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Significance of Boronic Acids in Medicinal Chemistry

The incorporation of boronic acids into drug discovery programs has surged in recent years.[8][9] This is highlighted by the FDA approval of several boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma and the β -lactamase inhibitor Vaborbactam.[10][11]

Boronic acids offer several advantages in drug design:

- **Enhanced Potency:** The boron atom can form reversible covalent bonds with active site serines in enzymes, leading to potent and targeted inhibition.[2]
- **Improved Pharmacokinetics:** The boronic acid moiety can improve a drug's solubility and metabolic profile.[8][9]
- **Synthetic Versatility:** As demonstrated by the Suzuki coupling, they are synthetically accessible and versatile building blocks for creating diverse chemical libraries.[12]

Conclusion

(4-Isobutyrylphenyl)boronic acid represents a valuable, albeit specialized, chemical intermediate. While not readily available, this guide outlines a clear and robust synthetic strategy via Miyaura borylation. Its primary utility lies in its role as a precursor in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. By enabling the strategic introduction of the isobutyrylphenyl group, this compound can contribute to the synthesis of novel molecular entities with potential therapeutic applications, leveraging the well-established benefits of boronic acids in drug design.

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